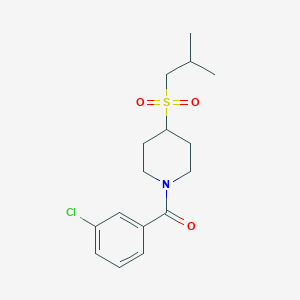![molecular formula C12H10N2O3 B2886024 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1490721-70-4](/img/structure/B2886024.png)
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.223 g/mol. This compound belongs to the class of indeno[1,2-c]pyrazoles, which have been studied for their potential biological activities, including anticancer properties .
作用机制
Target of Action
The primary target of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of EGFR Tyrosine Kinase . By binding to the kinase, it prevents the activation of the receptor, thereby inhibiting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR Tyrosine Kinase affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The disruption of these pathways can lead to the inhibition of tumor growth .
Result of Action
The compound has shown promising antitumor activity against A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM, which is significantly lower than that of erlotinib, a commonly used EGFR inhibitor . It also induced apoptosis in these cells .
生化分析
Biochemical Properties
The biochemical properties of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid are not fully understood yet. It is known that similar indeno[1,2-c]pyrazoles have shown promising results as EGFR tyrosine kinase inhibitors . These compounds interact with the enzyme EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways .
Cellular Effects
In cellular studies, similar compounds have shown promising antitumor activity towards A549 human lung adenocarcinoma cells . This compound could potentially have similar effects, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. Similar compounds have been found to inhibit EGFR tyrosine kinase and induce apoptosis . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate indeno[1,2-c]pyrazole precursors with methoxy and carboxylic acid functional groups under controlled conditions. For instance, microwave-assisted synthesis has been employed to efficiently prepare indenopyrazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Studies have explored its anticancer properties, particularly as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer (NSCLC) therapy.
Industry: Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 6-Chloro-7-methoxy-2-(4-chlorophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole
- 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles
- 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids
Uniqueness
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which contribute to its distinct chemical properties and biological activities. Its potential as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .
属性
IUPAC Name |
7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHPWWXQHYZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N,N-dimethyl-N'-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2885941.png)


![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)
![[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride](/img/structure/B2885947.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2885948.png)
![N,1,2-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2885949.png)



![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)



